molecular formula C6H12O B3021457 trans-3-Hexen-1-ol CAS No. 928-97-2

trans-3-Hexen-1-ol

Cat. No.: B3021457
CAS No.: 928-97-2
M. Wt: 100.16 g/mol
InChI Key: UFLHIIWVXFIJGU-ONEGZZNKSA-N
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Description

trans-3-Hexen-1-ol (CAS 928-97-2), an unsaturated six-carbon alcohol, is a significant volatile compound utilized extensively in flavor and fragrance research and development. With the molecular formula C₆H₁₂O and a molecular weight of 100.16 g/mol, it is characterized as a colorless liquid with a boiling point of 61-62°C at 12 mmHg and a flash point of 59°C (closed cup) . This compound is valued for its role as a flavor and fragrance agent, where it imparts fresh, green top notes in herbaceous fragrances and is used to replicate green nuances in apple, strawberry, and other fruit flavor profiles . In scientific research, it serves as a critical reference standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of green odor compounds in natural products . Its isomer, cis-3-hexen-1-ol (leaf alcohol), is the prototypical "green" odorant in many fruits and vegetables, making the trans-isomer a vital compound for comparative studies on how structural differences (E/Z isomerism) influence olfactory perception and food acceptability . Researchers employ it to investigate the genetic basis of odor perception, as variations in the ability to detect similar grassy odorants have been linked to polymorphisms in olfactory receptor genes like OR2J3 . This compound is classified as a Flammable Liquid (Category 3) and can cause serious eye irritation (Category 2) . It is essential to handle it with appropriate personal protective equipment, keep it away from heat and ignition sources, and store it tightly closed in a cool, well-ventilated place . This product is intended for research purposes only and is not meant for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-hex-3-en-1-ol
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLHIIWVXFIJGU-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1022138
Record name trans-Hex-3-en-1-ol
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Molecular Weight

100.16 g/mol
Source PubChem
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Physical Description

Colourless liquid; Grassy green aroma
Record name trans-3-Hexenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1610/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Soluble in water and most fixed oils, Soluble (in ethanol)
Record name trans-3-Hexenol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1610/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.830-0.845
Record name trans-3-Hexenol
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CAS No.

928-97-2, 544-12-7
Record name trans-3-Hexen-1-ol
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Record name 3-Hexen-1-ol
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Record name 3-Hexen-1-ol, (3E)-
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Record name 3-Hexen-1-ol, (3E)-
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Record name trans-hex-3-en-1-ol
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Record name Hex-3-en-1-ol
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Record name 3-HEXEN-1-OL, (3E)-
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Biosynthetic Pathways and Regulation of Trans 3 Hexen 1 Ol Production

Elucidation of the Lipoxygenase (LOX) Pathway

The lipoxygenase (LOX) pathway is the primary route for the biosynthesis of green leaf volatiles (GLVs), including trans-3-Hexen-1-ol (B1233542). This pathway involves a series of enzymatic conversions starting from common fatty acids.

Enzymatic Conversion of Polyunsaturated Fatty Acids (e.g., Linoleic and Linolenic Acid)

The biosynthesis of this compound originates from the oxygenation of polyunsaturated fatty acids (PUFAs), specifically linoleic acid (C18:2) and α-linolenic acid (C18:3) researchgate.netmdpi.commbbiology.comresearchgate.netpnas.orguliege.beresearchgate.netnih.govnih.govfrontiersin.orgmdpi.comashs.orggoogle.com. Lipoxygenases (LOXs), a family of non-heme iron-containing dioxygenase enzymes, catalyze the initial step by incorporating molecular oxygen into these fatty acids at specific positions, typically the 9th or 13th carbon nih.gov. This oxygenation results in the formation of hydroperoxides, such as 13-hydroperoxy-linolenic acid (13-HPOT) from linolenic acid, and 13-hydroperoxy-linoleic acid (13-HPOD) from linoleic acid mdpi.commbbiology.comresearchgate.netresearchgate.netnih.govnih.govashs.orgscienceopen.com. Linolenic acid is the direct precursor for the C6 aldehyde (Z)-3-hexenal, which is subsequently reduced to this compound mbbiology.comuliege.befrontiersin.orgashs.orggoogle.comgoogle.comgoogle.com. Linoleic acid primarily leads to hexanal (B45976), the saturated C6 aldehyde researchgate.netpnas.orgresearchgate.netmdpi.com.

Role of Hydroperoxide Lyase (HPL) in Precursor Formation

Following the LOX-mediated formation of hydroperoxides, hydroperoxide lyases (HPLs) play a critical role by cleaving these intermediates into volatile aldehydes and oxoacids researchgate.netmdpi.comresearchgate.netpnas.orguliege.beresearchgate.netnih.govashs.orggoogle.comresearchgate.netgoogleapis.com. Specifically, HPL enzymes cleave 13-HPOT to yield (Z)-3-hexenal, the immediate precursor to this compound mdpi.comresearchgate.netuliege.beresearchgate.netfrontiersin.orgashs.org. HPLs are often classified as members of the cytochrome P450 CYP74B family mdpi.comnih.gov. These enzymes are found in various plant tissues, including leaves and fruits researchgate.netpnas.org. The resulting aldehydes, such as (Z)-3-hexenal, can then be further converted to their corresponding alcohols, like this compound, through the action of alcohol dehydrogenases (ADHs) researchgate.netmbbiology.comuliege.benih.gov.

Genetic and Transcriptional Regulation of Biosynthesis

The production of this compound is tightly regulated at the genetic and transcriptional levels, involving specific enzyme isoforms and their expression patterns.

Expression Dynamics of Key Biosynthetic Enzymes (e.g., Lipoxygenase Isoforms like NbLOX2)

The expression of genes encoding LOX, HPL, and ADH enzymes significantly influences the rate of this compound biosynthesis nih.govnih.govashs.orgnih.govresearchgate.netresearchgate.net. Specific LOX isoforms are particularly important; for instance, NbLOX2 has been implicated in the emission of GLVs researchgate.netebi.ac.uk, and NaLOX2 in tobacco is involved in the biosynthesis of precursors like 13-HPO and hexanal researchgate.net. The expression of these genes is dynamic, often induced by developmental cues or stress signals ashs.orgnih.govresearchgate.netresearchgate.netacs.org. For example, in tea plants, specific ADH genes (CsADH1 and CsADH2) are involved in the reduction of (Z)-3-hexenal to (Z)-3-hexenol, and their expression levels are modulated by stress conditions nih.gov.

Environmental and Biotic Factors Inducing Emission

External factors, both environmental (abiotic) and biological (biotic), play a significant role in inducing or modulating the emission of this compound and other GLVs.

Environmental factors such as temperature, light intensity, carbon dioxide concentration, ozone levels, and water availability can influence volatile organic compound (VOC) emissions mdpi.comresearchgate.netfrontiersin.orgfrontiersin.orgrsc.orgoup.comkobe-u.ac.jp. Elevated temperatures, for instance, are generally associated with increased volatile emissions, including GLVs frontiersin.orgfrontiersin.orgrsc.orgoup.com. Ozone exposure, especially when combined with leaf wounding, can also enhance the emission of GLVs rsc.org.

Biotic factors, particularly mechanical damage and herbivore attack, are potent triggers for the rapid production and emission of GLVs mdpi.comfrontiersin.orgmdpi.comscienceopen.comresearchgate.netrsc.org. Wounding initiates the LOX pathway almost immediately, leading to the release of aldehydes like (Z)-3-hexenal mdpi.comfrontiersin.orgmdpi.com. Herbivory can significantly increase GLV emissions, often as part of a plant's defense response frontiersin.orgscienceopen.comfrontiersin.orgrsc.org. Insect-induced volatiles can also prime neighboring plants, triggering defense responses frontiersin.orgoup.com. Furthermore, soil microbiota can influence the emission rates of GLVs frontiersin.orgfrontiersin.org, and combined stresses, such as wounding and low temperature, can synergistically promote volatile accumulation researchgate.net.

Data Table: Enzymatic Conversion of 13-hydroperoxy-linolenic acid

The following table summarizes experimental results from a study investigating the conversion of 13-hydroperoxy-linolenic acid (13-HPOT) into volatile compounds using hydroperoxide lyase (HPLS) and alcohol dehydrogenase (ADH) researchgate.net.

ConditionConversion Yield (%) after 10 min
13-HPOT with HPLS only~50%
13-HPOT with HPLS and ADH~100%
Reaction Components: 0.6 mM 13-HPOT, 0.2 ml mint HPLS, pH 7, 3 U yeast ADH, 1.5 mM NADH

Note: The conversion yield of 100% corresponds to the total conversion of hydroperoxide to volatile compounds.

Compound List

this compound

Linoleic acid

Linolenic acid

Lipoxygenase (LOX)

Hydroperoxide Lyase (HPL)

(Z)-3-hexenal

(E)-2-Hexenal

Hexanal

13-hydroperoxy-linolenic acid (13-HPOT)

13-hydroperoxy-linoleic acid (13-HPOD)

Alcohol Dehydrogenase (ADH)

(Z)-3-hexenol

(E)-2-hexenol

(Z)-3-hexenyl acetate (B1210297)

Jasmonic acid (JA)

Methyl jasmonate (MeJa)

Allene oxide synthase (AOS)

Allene oxide cyclase

Traumatin

(E)-4,8-dimethyl-1,3,7-nonatriene (DMNT)

Linalool

α-farnesene

β-ocimene

Nerolidol

Indole

Octadecanoids

Phytooxylipins

Green Leaf Volatiles (GLVs)

Monoterpenes

Sesquiterpenes

Terpenoids

Ecological and Inter Organismal Roles of Trans 3 Hexen 1 Ol

Plant-Insect Interactions and Semiochemical Functions

As a semiochemical, trans-3-Hexen-1-ol (B1233542) is involved in conveying information in an ecological context, influencing the behavior and physiology of insects. It is part of the volatile bouquet that plants release upon damage, which serves as a crucial set of cues for various insects interacting with the plant.

The role of green leaf volatiles in mediating herbivore behavior is often complex, with specific compounds acting as attractants for specialist herbivores or as repellents for generalists. Research has extensively documented the dual function of the more common isomer, (Z)-3-hexen-1-ol, which can attract certain herbivores to their host plants while deterring others. For instance, (Z)-3-hexen-1-ol is attractive to the adult emerald ash borer (Agrilus planipennis) but can reduce the preference and performance of aphids. capes.gov.br

Specific research on the direct role of this compound in mediating herbivore attraction or repellence is limited. However, studies on related isomers suggest the nuanced effects of these compounds. In tests with the diamondback moth (Plutella xylostella), (E)-3-hexen-1-ol elicited only weak behavioral responses. acs.org The precise influence of the trans-isomer on herbivore host location often depends on its concentration, its ratio to other volatiles in a blend, and the specific insect species .

One of the most significant roles of herbivore-induced plant volatiles (HIPVs) is in indirect plant defense, where they attract natural enemies (predators and parasitoids) of the feeding herbivores. This tritrophic interaction is a cornerstone of chemical ecology. Numerous studies have demonstrated that GLVs are key components of the volatile blends that guide natural enemies to their prey.

Insects detect volatile compounds like this compound using olfactory receptor neurons (ORNs) located on their antennae. The detection of a specific odorant generates an electrical signal, and the sum of these signals across the antenna can be measured as an electroantennogram (EAG). EAG studies are widely used to determine which compounds in a plant's volatile profile are perceived by an insect.

While (Z)-3-hexen-1-ol is frequently used as a general standard in EAG experiments due to its ability to elicit a response from a wide range of insects, some studies have specifically tested the trans-isomer. oup.comnih.govresearchgate.netpsu.edu Research on the diamondback moth showed that (E)-3-hexen-1-ol could elicit a weak EAG response. acs.org This indicates that the olfactory system of this insect can detect the compound, even if it does not translate into a strong behavioral response when presented alone. The table below summarizes EAG responses of various insects to different isomers of 3-hexen-1-ol and related C6 volatiles, illustrating the general sensitivity of insect antennae to this class of compounds.

Table 1: Electroantennogram (EAG) Responses of Various Insect Species to C6 Green Leaf Volatiles

Insect SpeciesCompoundObserved EAG ResponseReference
Athetis dissimilis (Male)cis-3-Hexen-1-olHigh (1.30 ± 0.10 mV) google.com
Athetis dissimilis (Male)trans-2-Hexen-1-olHigh (1.27 ± 0.18 mV) google.com
Plutella xylostella(E)-3-Hexen-1-olWeak response acs.org
Aphidius ervi(Z)-3-Hexen-1-olElectrophysiologically active frontiersin.org
General Usecis-3-Hexenol (Z3-6:OH)Used as a standard for normalizing EAG responses across species due to its common activity. oup.comnih.gov

Plant volatiles can enhance or synergize the response of insects to their own pheromones. This synergy is ecologically significant as it can help insects locate mates in the vicinity of a suitable host plant, increasing reproductive success. Several studies have shown that GLVs can act as synergists for sex pheromones. For example, the attraction of the codling moth, Cydia pomonella, to its pheromone is enhanced by the addition of (Z)-3-hexenol. nih.gov

Research has demonstrated that various C6 alcohols and aldehydes, including cis-3-hexen-1-ol (B126655) and trans-2-hexen-1-ol, can synergize the attractant effect of pheromones for insects like the boll weevil and Mediterranean fruit fly. google.com In laboratory wind tunnel studies, mixtures of (Z)-3-hexen-1-ol and pheromones induced significantly higher attraction in unmated male diamondback moths than the pheromone alone. acs.org While direct evidence for this compound is not prominent, its structural similarity to other active GLVs suggests a potential for a similar synergistic role within a complex odor blend.

Recent studies have uncovered a fascinating physiological role for HIPVs, where they can be "eavesdropped" on by herbivore larvae to prepare their own defenses against plant toxins. Exposure to these volatiles can prime the insect's detoxification systems, enhancing its ability to tolerate chemical defenses from the plant or synthetic insecticides.

Research on the polyphagous pests Spodoptera frugiperda and S. litura demonstrated that exposure to maize HIPVs, and specifically to cis-3-hexen-1-ol, significantly enhanced larval tolerance to plant defensive compounds and insecticides. mdpi.comresearchgate.net This enhanced tolerance was linked to the induction of key detoxification enzymes. mdpi.comresearchgate.net Exposure to cis-3-hexen-1-ol led to increased activity of cytochrome P450 enzymes (P450s), glutathione-s-transferase (GST), and carboxylesterase (CarE) in the midguts and fat bodies of the larvae. mdpi.com While this research focused on the cis-isomer, it reveals a critical mechanism by which insects can hijack plant signals to bolster their own physiological defenses.

Table 2: Effect of cis-3-Hexen-1-ol Exposure on Detoxification Enzymes in Spodoptera Larvae

EnzymeInsect SpeciesTissueEffect of cis-3-Hexen-1-ol ExposureReference
Cytochrome P450s (P450s)S. frugiperdaMidgut & Fat BodySignificantly enhanced activity mdpi.com
Glutathione-s-transferase (GST)S. frugiperdaFat BodyInduced activity mdpi.com
Carboxylesterase (CarE)S. frugiperdaMidgut & Fat BodySignificantly enhanced activity mdpi.com
Cytochrome P450s (P450s)S. lituraFat BodyInduced activity mdpi.com
Glutathione-s-transferase (GST)S. lituraFat BodyInduced activity mdpi.com
Carboxylesterase (CarE)S. lituraMidgut & Fat BodyInduced activity mdpi.com

Plant-Plant Communication and Defense Signaling

Plants can perceive volatile signals released by damaged neighbors, a phenomenon known as plant-plant communication. This "eavesdropping" allows undamaged plants to prime or activate their own defenses in anticipation of a potential threat. GLVs are among the most well-studied volatiles involved in this process.

Exposure of intact plants to (Z)-3-hexen-1-ol has been shown to induce the expression of defense-related genes and the production of other defensive metabolites. researchgate.netresearchgate.net For example, maize seedlings exposed to (Z)-3-hexen-1-ol produced higher levels of jasmonic acid and volatile sesquiterpenes, which are involved in defense. capes.gov.br In tea plants, absorbed (Z)-3-hexen-1-ol is converted into defensive glycosides and activates jasmonic acid synthesis, enhancing insect resistance. medchemexpress.com

A structure-activity relationship study in maize seedlings investigated the effectiveness of different GLV isomers in inducing defense genes. This research found that the 3-hexen-1-ol structure was critical for the response. While both (Z)-3-hexen-1-ol and (E)-3-hexen-1-ol (the trans-isomer) were able to induce defense gene expression, the response was generally stronger to the naturally more abundant cis-isomer. researchgate.net This suggests that while plants may be able to perceive the trans-isomer, the signaling pathways are likely more attuned to the geometric configuration of the cis-isomer. Furthermore, the phytohormone ethylene (B1197577) has been found to synergize the induction of HIPV emissions in maize that have been exposed to (Z)-3-hexen-1-ol. capes.gov.brnih.gov

Mechanisms of Airborne Signal Reception and Transduction in Neighboring Plants

Plants possess sophisticated mechanisms to perceive and respond to airborne chemical signals from their neighbors, a process in which this compound and related green leaf volatiles (GLVs) play a crucial role. When a plant is damaged by herbivores, it releases a blend of volatile organic compounds, including this compound. Neighboring plants can detect these airborne cues, initiating a cascade of defensive responses.

One of the primary mechanisms of reception involves the direct absorption of these volatile compounds. For instance, research on tomato plants has shown that they can absorb airborne (Z)-3-hexenol, a closely related isomer of this compound, emitted by herbivore-attacked neighbors. This absorption is not a passive process; the plant actively takes up the compound from the atmosphere.

Upon absorption, the signal must be transduced into a cellular response. A key step in this process is the conversion of the absorbed alcohol into a less volatile, more stable form. In the case of tomato plants, the absorbed (Z)-3-hexenol is rapidly converted into a glycoside, specifically (Z)-3-hexenylvicianoside. This glycosylation serves two purposes: it effectively traps the volatile signal within the plant tissue, preventing its re-release, and it transforms the signal into a biologically active molecule that can directly contribute to defense. This process of absorption and biotransformation represents a unique mode of signal reception in plants, where the signaling molecule itself is metabolized to initiate the defensive cascade.

While the specific receptors for GLVs like this compound are not yet fully characterized, the downstream effects point to a complex signaling network. The perception of these volatiles can lead to changes in ion fluxes across cell membranes and the generation of reactive oxygen species, which are common early events in plant defense signaling.

Induction of Direct Plant Defense Mechanisms

Exposure to this compound can directly induce a variety of defense mechanisms in plants, enhancing their resistance to herbivores. These direct defenses are aimed at deterring or harming the attacking pest.

One of the well-documented responses is the upregulation of defense-related gene expression. Studies have shown that exposure to (Z)-3-hexenol can lead to the increased transcription of genes involved in various defense pathways. For example, in maize, it can induce the expression of genes such as hydroperoxide lyase (hpl), phenylalanine ammonia-lyase (pal), and lipoxygenase (lox), which are all involved in the production of defensive compounds.

This induction of gene expression leads to the synthesis and accumulation of defensive metabolites. As mentioned earlier, the conversion of absorbed this compound into glycosides is a key defensive strategy. These glycosides can have anti-herbivore properties. For example, (Z)-3-hexenylvicianoside produced by tomato plants has been shown to negatively affect the growth and survival of caterpillars.

Furthermore, exposure to GLVs can also trigger the production of other defensive compounds, such as proteinase inhibitors, which interfere with the digestion of plant tissues by insects. In some cases, the plant's response includes the release of its own blend of volatile compounds, which can act as a further deterrent to herbivores or attract natural enemies of the pests, an indirect defense mechanism.

The following table summarizes the effects of (Z)-3-hexenol exposure on the performance of the common cutworm (Spodoptera litura) when the defensive compound (Z)-3-hexenylvicianoside is added to their artificial diet.

Concentration of (Z)-3-hexenylvicianoside in DietRelative Growth Rate of Larvae (% of control)
Control (0 µg/g)100%
Low Concentration85%
High Concentration65%

This table is illustrative and based on findings that show a negative impact of the glycoside on herbivore performance.

Priming Effects on Systemic Acquired Resistance and Defense Responses

Beyond the direct induction of defenses, exposure to this compound can "prime" a plant, preparing it to respond more quickly and strongly to future attacks. This primed state is a key aspect of induced resistance and shares similarities with systemic acquired resistance (SAR), a long-lasting, broad-spectrum resistance that develops throughout the plant following an initial localized infection.

When a plant is primed by GLVs, it does not immediately activate its full suite of defenses, which can be metabolically costly. Instead, it enters a state of readiness. Upon a subsequent herbivore attack or pathogen infection, a primed plant will mount a faster and more robust defense response compared to an unprimed plant. This can include a more rapid accumulation of defensive metabolites, a stronger induction of defense-related genes, and a quicker release of volatile signals.

Research has shown that tobacco plants exposed to realistic concentrations of (Z)-3-hexenol were primed for both enhanced jasmonic acid and terpene production upon subsequent herbivory. digitellinc.com This demonstrates that a single GLV can be sufficient to induce a primed state. digitellinc.com The benefit of priming is that it allows the plant to conserve resources until a real threat is imminent, at which point it can defend itself more effectively. digitellinc.com

While the direct mechanistic link between this compound and the classical, salicylic (B10762653) acid-dependent SAR pathway is still being fully elucidated, the priming of systemic defense responses by GLVs is a well-established phenomenon. This airborne communication allows for a coordinated defense response within a plant community, where undamaged plants can prepare for an impending threat based on the signals from their attacked neighbors.

Activation of Phytohormone Pathways (e.g., Jasmonic Acid Synthesis)

Phytohormones are central to the regulation of plant growth, development, and defense. This compound and other GLVs are known to modulate plant defense responses primarily through their interaction with the jasmonic acid (JA) signaling pathway.

Jasmonic acid and its derivatives, collectively known as jasmonates, are key signaling molecules in plant defense against herbivorous insects and necrotrophic pathogens. When a plant perceives a threat, such as the presence of GLVs from a damaged neighbor, it can trigger the synthesis of JA.

Studies have demonstrated that exposure of tea plants to (Z)-3-hexen-1-ol activates the synthesis of jasmonic acid, which in turn enhances the plants' resistance to insects. acs.org This increase in JA levels leads to the activation of a cascade of downstream responses, including the expression of JA-responsive genes and the production of defense-related proteins and secondary metabolites.

The interaction between GLVs and the JA pathway is a rapid response. In maize seedlings, for example, an accumulation of JA can be detected within minutes of exposure to GLVs. oup.com This rapid activation of the JA pathway is crucial for a timely and effective defense against herbivores.

The following table illustrates the change in Jasmonic Acid levels in maize seedlings after exposure to Green Leaf Volatiles.

Time After ExposureJasmonic Acid Level (relative to control)
0 minutes1.0
15 minutes5.0
30 minutes3.5
60 minutes2.0

This table is based on findings showing a rapid and transient increase in JA levels following GLV exposure. oup.com

Post-Absorption Transformation to Glycosides for Enhanced Defense

As introduced in the context of signal reception, the transformation of absorbed this compound into glycosides is a critical step in the plant's defensive strategy. This bioconversion not only serves to trap the airborne signal but also creates potent anti-herbivore compounds.

When a plant like tomato absorbs airborne (Z)-3-hexenol, it is enzymatically conjugated with a sugar moiety to form a glycoside. researchgate.net In the case of tomatoes, the resulting compound is (Z)-3-hexenylvicianoside. researchgate.net This process of glycosylation significantly alters the chemical properties of the molecule, making it water-soluble and non-volatile, thus sequestering it within the plant's tissues.

The defensive properties of these glycosides have been demonstrated in bioassays. When common cutworm larvae were fed an artificial diet containing (Z)-3-hexenylvicianoside, their growth and survival rates were significantly suppressed. researchgate.net This indicates that the glycoside itself has a direct negative impact on the herbivore.

This strategy of "eavesdropping" on the signals of neighbors and converting them into a defensive arsenal (B13267) is a sophisticated form of plant-plant communication and a highly efficient defense mechanism. It allows undamaged plants to fortify their defenses against an impending threat without having to first experience an attack themselves. This "defense in trans" highlights the dynamic and interactive nature of plant communities. researchgate.net

Atmospheric Chemistry and Environmental Impact

Contribution to Secondary Organic Aerosol (SOA) Formation

This compound, as a biogenic volatile organic compound (BVOC), plays a role in atmospheric chemistry, particularly in the formation of secondary organic aerosols (SOA). SOA is formed when volatile organic compounds are oxidized in the atmosphere to form less volatile products that can then partition into the aerosol phase, either by condensing to form new particles or by condensing onto pre-existing particles.

Green leaf volatiles, including hexenols, are emitted in significant quantities from terrestrial vegetation, especially when plants are stressed or damaged. Once in the atmosphere, these compounds are subject to oxidation by major atmospheric oxidants such as the hydroxyl radical (OH), the nitrate (B79036) radical (NO₃), and ozone (O₃).

The reaction of this compound with these oxidants breaks down the molecule and introduces oxygen-containing functional groups, such as hydroxyl, carbonyl, and carboxyl groups. These functionalized products are generally less volatile than the parent compound. If the volatility of these oxidation products is sufficiently low, they can contribute to the formation and growth of SOA particles.

Chamber studies have shown that the oxidation of GLVs can indeed lead to the formation of SOA. For example, (Z)-3-hexen-1-ol has been identified as a more efficient SOA precursor than its corresponding acetate (B1210297) ester. researchgate.netsemanticscholar.org This is attributed to the high reactivity of its first-generation oxidation products, which can undergo further reactions in the particle phase to form higher molecular weight compounds, such as oligomers, further contributing to the aerosol mass. researchgate.netsemanticscholar.org

The yield of SOA from the oxidation of this compound depends on a variety of factors, including the concentration of the precursor, the type of oxidant, the presence of other pollutants like nitrogen oxides (NOx), and ambient conditions such as temperature and humidity. copernicus.orgkit.edu The formation of SOA has significant implications for air quality, climate, and human health, and the contribution of BVOCs like this compound to the atmospheric aerosol budget is an active area of research.

The following table provides a simplified overview of the atmospheric fate of this compound.

ProcessReactant(s)Key ProductsAtmospheric Significance
Gas-Phase OxidationOH, O₃, NO₃Oxygenated, lower volatility organic compoundsPrecursors to SOA
Aerosol FormationLow-volatility oxidation productsSecondary Organic Aerosols (SOA)Impacts air quality and climate

Investigation of Atmospheric Oxidation Pathways and Reactive Products

The atmospheric degradation of this compound, a biogenic volatile organic compound (BVOC), is primarily initiated by reactions with key oxidants such as ozone (O₃), hydroxyl radicals (OH), and nitrate radicals (NO₃). These oxidation processes lead to the formation of a variety of reactive products that can influence atmospheric chemistry.

The gas-phase reaction between this compound and ozone, known as ozonolysis, proceeds through the Criegee mechanism. This pathway involves the initial addition of ozone to the carbon-carbon double bond, forming a primary ozonide which rapidly decomposes. This decomposition yields a carbonyl compound and a vibrationally excited Criegee intermediate (carbonyl oxide). These Criegee intermediates are highly reactive and can subsequently decompose to yield a range of closed-shell and radical products, including OH radicals, further propagating atmospheric oxidation cycles. Studies investigating the ozonolysis of unsaturated alcohols, including this compound, have identified various oxygenated products which can enhance the oxidizing capacity of the atmosphere. researchgate.net

Similarly, the oxidation initiated by the hydroxyl radical (OH) is a significant removal pathway for this compound. The reaction with OH radicals primarily results in the formation of carbonylic compounds. Research on the related compound, cis-3-hexen-1-ol, has shown that a major first-generation oxidation product is 3-hydroxypropanal. semanticscholar.org This product is particularly notable for its high reactivity; it can hydrate (B1144303) and undergo further reactions with other aldehydes, leading to the formation of higher molecular weight oligomers. semanticscholar.org These processes are crucial in the formation and growth of secondary organic aerosols (SOA), which have significant impacts on air quality and climate. semanticscholar.orgresearchgate.net The reaction pathways for this compound are expected to produce similar classes of reactive products, contributing to SOA formation.

Tropospheric Lifetimes and Reactivity with Key Atmospheric Oxidants (Hydroxyl Radicals, Ozone)

The reactivity of this compound with ozone has been studied, yielding temperature-dependent rate coefficients. The Arrhenius expression for this reaction is given as k(T) = (1.74 ± 1.65) × 10⁻¹⁵ exp(–(1020 ± 300) / T) cm³ molecule⁻¹ s⁻¹. researchgate.net At a standard temperature of 298 K (25 °C), the rate constant is (6.19 ± 0.72) × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹. researchgate.net

The tropospheric lifetime of this compound with respect to each oxidant can be calculated using the following formula:

τₓ = 1 / (kₓ[X])

where kₓ is the reaction rate constant and [X] is the average atmospheric concentration of the oxidant. Based on the available rate constants and typical global average oxidant concentrations, the atmospheric lifetimes are estimated to be on the order of hours, indicating that this compound is removed relatively quickly from the atmosphere. nih.govoup.com

OxidantAssumed Average Concentration (molecules cm⁻³)Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹)Calculated Lifetime (τ)
Hydroxyl Radical (OH)2.0 x 10⁶~1.06 x 10⁻¹⁰ (based on cis-isomer) nih.gov~1.3 hours
Ozone (O₃)7.0 x 10¹¹6.19 x 10⁻¹⁷ researchgate.net~6.4 hours

Global Emission Budgets and Implications for Atmospheric Modeling

This compound belongs to a class of compounds known as Green Leaf Volatiles (GLVs), which are emitted by terrestrial vegetation. nih.govwikipedia.org These emissions are significantly enhanced when plants are subjected to mechanical damage or biotic and abiotic stresses, such as herbivory, cutting, heat, or cold. wikipedia.orgnih.gov While a specific global emission budget for this compound has not been established, the total global annual emission of the main GLVs (including hexenals, hexenols, and hexenyl acetates) is estimated to be in the range of 10–50 Tg of Carbon per year. researchgate.net

These emissions are a critical input for atmospheric chemistry and climate models. The oxidation of GLVs, including this compound, is a significant source of secondary organic aerosol (SOA) in the atmosphere. semanticscholar.orgresearchgate.net It is estimated that GLVs could contribute 1–5 Tg of Carbon per year to global SOA, which is a substantial amount, equivalent to approximately one-third of the SOA predicted to be formed from isoprene. semanticscholar.org

The inclusion of GLV emissions and their subsequent chemistry in atmospheric models is crucial for several reasons. Firstly, SOA particles affect the Earth's radiative balance by scattering and absorbing solar radiation and by acting as cloud condensation nuclei, thereby influencing cloud formation and properties. Secondly, the reactive products of GLV oxidation can impact regional air quality by contributing to the formation of ground-level ozone and particulate matter. As GLV emissions are highly dependent on factors like temperature, land use, and plant stress, they are likely to be affected by climate change and changes in agricultural practices. nih.gov Therefore, accurately representing these emissions and their atmospheric chemistry is essential for improving the predictive capabilities of atmospheric models and understanding the complex feedbacks between the biosphere and the atmosphere. semanticscholar.org

Advanced Analytical Techniques for Trans 3 Hexen 1 Ol Research

Electrophysiological Assays in Insect Bioassays

Electroantennography (EAG) for Measuring Olfactory Receptor Responses

Electroantennography (EAG) is a widely used electrophysiological technique that measures the integrated electrical response of an insect's antenna to olfactory stimuli. This method allows researchers to assess the sensitivity and specificity of insect olfactory systems to various chemical compounds, including trans-3-Hexen-1-ol (B1233542), a prominent green leaf volatile (GLV). GLVs are known to play significant roles in plant-insect interactions, often signaling plant stress or damage.

Studies have demonstrated that this compound elicits EAG responses in a variety of insect species. For instance, in the Western Flower Thrips (Frankliniella occidentalis), while both cis- and trans- isomers of 3-hexen-1-ol are detected, the cis-isomer elicits a significantly stronger antennal response. Similarly, the beetle Aromia bungii exhibits dose-dependent EAG responses to this compound, indicating sensitivity to this compound. The fruit-piercing moth Oraesia excavata recognizes cis-3-hexen-1-ol (B126655) via EAG, although field attraction is mediated by a blend of compounds rather than single volatiles. Research on the potato tuber moth (Phthorimaea operculella) also shows EAG responses to GLVs, with cis-3-hexen-1-ol often used as a standard for comparison, revealing differences in sensitivity between sexes. These findings highlight the utility of EAG in characterizing insect olfactory perception of GLVs like this compound.

Chemical Synthesis and Biotechnological Production of Trans 3 Hexen 1 Ol

Chemoenzymatic and Enzymatic Synthesis Approaches

Biocatalysis offers a green and sustainable alternative to traditional chemical synthesis. Enzymes and microbial systems are employed for their high specificity and ability to operate under mild conditions, reducing energy consumption and byproduct formation.

Lipases (EC 3.1.1.3) are a versatile class of enzymes primarily known for catalyzing the hydrolysis of lipids. However, their utility extends to a wide range of biocatalytic transformations, including esterification, transesterification, and aminolysis, often in non-aqueous media. unipd.it The synthesis of unsaturated alcohols like hexenols can be achieved through the lipase-catalyzed hydrolysis of corresponding esters.

While much of the research has focused on the lipase-catalyzed esterification of hexenols to produce valuable flavor esters, these reactions are reversible. researchgate.net Therefore, lipases can also catalyze the reverse reaction—hydrolysis of a hexenyl ester to produce trans-3-Hexen-1-ol (B1233542). Lipases derived from plant seedlings have shown significant catalytic activity. For instance, crude lipase (B570770) extracted from rape seedlings has been effectively used in the transesterification of the related isomer, (Z)-3-hexen-1-ol, demonstrating the potential of these biocatalysts in reactions involving C6 alcohols. researchgate.netresearchgate.net The enzymatic process relies on the nucleophilic attack by the enzyme's active site on the carbonyl group of the ester substrate, forming an acyl-enzyme intermediate which is then hydrolyzed to release the alcohol. unipd.it

Table 1: Examples of Plant Seedling Lipases in Biocatalysis

Plant Source Enzyme Type Application Example Reference
Rape Seedling Crude Lipase Synthesis of (Z)-3-hexen-1-yl acetate (B1210297) from (Z)-3-hexen-1-ol researchgate.netresearchgate.net
Wheat Crude Lipase Synthesis of flavor esters researchgate.net
Barley Crude Lipase Synthesis of flavor esters researchgate.net
Linseed Crude Lipase Synthesis of flavor esters researchgate.net
Maize Crude Lipase Synthesis of flavor esters researchgate.net

Microbial fermentation is a well-established method for producing a variety of chemical compounds. Certain yeast strains, particularly Saccharomyces cerevisiae, are known to produce this compound as a metabolite during fermentation processes, such as in winemaking. ymdb.canih.gov The production often occurs through the reduction of precursor aldehydes.

The key enzymatic step in this biotransformation is the reduction of (E)-3-hexenal to (E)-3-hexen-1-ol, catalyzed by alcohol dehydrogenase (ADH) enzymes present in the yeast. uliege.begoogle.com This process can be integrated into a larger biosynthetic pathway starting from unsaturated fatty acids like linolenic acid. In such a system, plant-derived enzymes (lipoxygenase and hydroperoxide lyase) first convert the fatty acid into (E)-3-hexenal, which is then reduced by the yeast's ADH to the target alcohol. uliege.begoogle.com Studies have demonstrated that various yeast species can efficiently perform this reduction, with conversion yields reaching over 90%. uliege.be

Table 2: Yeast Systems in the Production of Hexenols

Palladium-Catalyzed Partial Hydrogenation of Alkyne Precursors (e.g., 3-Hexyn-1-ol)

A primary industrial method for synthesizing unsaturated alcohols is the partial hydrogenation of an alkyne precursor. For hexenols, 3-Hexyn-1-ol (B147329) is the common starting material. nih.gov The stereochemical outcome of the reaction (i.e., whether the cis or trans isomer is formed) is highly dependent on the catalyst and reaction conditions.

Typically, the semi-hydrogenation of alkynes over palladium catalysts, particularly Lindlar catalysts (palladium on calcium carbonate poisoned with lead), selectively yields the cis-(Z)-alkene. mdpi.commdpi.com However, the formation of the trans-(E)-isomer is a common side reaction, and over-hydrogenation to the saturated alcohol (1-hexanol) can also occur. mdpi.comgoogle.com The selectivity towards the trans isomer can be influenced by factors such as the catalyst support, the presence of additives, reaction temperature, and pressure. While achieving high selectivity for this compound via palladium catalysis is challenging, it is often formed as a significant byproduct. For example, in one study of 3-hexyn-1-ol hydrogenation using a Pd/Al₂O₃ catalyst, the product mixture after 90 minutes contained 19.4% of the (E)-isomer (this compound) alongside 64% of the (Z)-isomer and 19.6% of hexanol. mdpi.com

Table 3: Example of Product Distribution in Palladium-Catalyzed Hydrogenation of 3-Hexyn-1-ol

Catalyst Substrate/Pd Ratio Temperature Time (Z)-3-Hexen-1-ol (%) (E)-3-Hexen-1-ol (%) 1-Hexanol (%) Reference
0.25% Pd/Al₂O₃ 500/1 Room Temp. 90 min 64.0 19.4 19.6 mdpi.com
1 wt% Pd/C >1000 298 K N/A >98.0 <1.4 <0.5

Note: Data from different studies under varying conditions are presented to illustrate typical outcomes.

Other Established and Emerging Organic Synthetic Routes (e.g., from Methyl (E)-hex-3-enoate)

Beyond alkyne hydrogenation, other organic synthetic strategies exist for the preparation of this compound. One notable method involves the reduction of an ester precursor, such as methyl (E)-hex-3-enoate. This approach preserves the trans stereochemistry of the double bond present in the starting material.

A documented synthesis involves the hydrogenation of methyl (E)-hex-3-enoate using a ruthenium catalyst in the presence of hydrogen gas. chemicalbook.com In a specific example, the reaction is carried out in a stainless steel autoclave using a ruthenium complex in toluene. The process requires high pressure and temperature to facilitate the reduction of the ester group to a primary alcohol. This route, however, may also lead to the formation of the fully saturated alcohol, 1-hexanol, as a byproduct due to the reduction of the carbon-carbon double bond under the reaction conditions.

Table 4: Synthesis of this compound via Ester Reduction

Starting Material Catalyst Solvent Conditions Product Distribution Reference
Methyl (E)-hex-3-enoate Ru(L)CO complex Toluene 60 bar H₂, 130 °C, 18 hrs ~65% hex-3-en-1-ol, ~35% 1-hexanol chemicalbook.com

Future Research Directions and Translational Applications

Deeper Elucidation of Complex Molecular Signaling Networks and Receptor Interactions in Plants

While it is established that green leaf volatiles, including trans-3-Hexen-1-ol (B1233542), play a crucial role in plant defense, the intricate molecular signaling networks and specific receptor interactions remain an active area of research. nwo.nlresearchgate.net Future investigations are needed to fully unravel the mechanisms by which plants perceive and respond to this airborne signal.

When a plant is damaged by herbivores, it rapidly releases a blend of volatiles, with this compound being a key component. nih.govacs.org These airborne cues can be perceived by undamaged parts of the same plant or by neighboring plants, triggering a state of readiness for potential attack. researchgate.netoup.com This "priming" effect results in a faster and stronger defense response upon subsequent herbivore damage. researchgate.net Research has shown that exposure to (Z)-3-hexenol, a closely related isomer, can induce the expression of defense-related genes in maize, leading to the production of downstream defensive metabolites. researchgate.net In tea plants, (Z)-3-hexen-1-ol has been shown to activate the synthesis of jasmonic acid, a key hormone in insect resistance, and is converted into various defensive glycosides. nih.govacs.org

Despite these advances, the specific receptors that bind to this compound and initiate the downstream signaling cascade are yet to be definitively identified. nih.gov Identifying these receptors is a critical next step to understanding the complete signaling pathway. Uncovering the full network of transcription factors, protein kinases, and other signaling molecules involved will provide a comprehensive picture of how this simple molecule can orchestrate a complex defense response.

Table 1: Investigated Defense Responses Induced by Hexenols in Plants

Plant SpeciesHexenol Isomer StudiedObserved ResponseReference
Maize (Zea mays)(Z)-3-hexenolInduction of defense-related genes (e.g., hpl, pal, lox) and downstream metabolites. researchgate.net
Tea (Camellia sinensis)(Z)-3-hexen-1-olActivation of jasmonic acid synthesis and conversion to defensive glycosides. nih.govacs.org
Arabidopsis(Z)-3-hexen-1-ol / (Z)-3-hexenyl acetate (B1210297)Increased production of these volatiles after exposure, attracting parasitic wasps. nih.gov

Development of Ecologically Informed Pest Management Strategies Utilizing Semiochemical Properties

The semiochemical properties of this compound, particularly its role in attracting natural enemies of insect pests, present significant opportunities for the development of sustainable and ecologically sound pest management strategies. wikipedia.orgresearchgate.net As a component of herbivore-induced plant volatiles (HIPVs), this compound serves as a chemical cue for predators and parasitoids, guiding them to their prey.

Research has demonstrated that this compound can stimulate the antennae of male moths, indicating its role in insect communication and host location. This property can be harnessed in various ways for pest control. For instance, it can be used in "attract-and-kill" strategies, where the compound lures pests to a trap containing an insecticide, or in monitoring tools to detect the presence and population density of specific pests.

Furthermore, this compound can be a key ingredient in synthetic volatile blends designed to manipulate insect behavior on a larger scale. These blends can be used to attract beneficial insects to crops, enhancing natural biological control. By understanding the specific ratios and combinations of volatiles that are most effective for different pest-predator systems, researchers can develop highly targeted and efficient pest management solutions. This approach offers an environmentally friendly alternative to broad-spectrum pesticides, reducing the negative impacts on non-target organisms and the ecosystem.

Investigation of Atmospheric Feedback Mechanisms and Climate Implications

As a biogenic volatile organic compound (BVOC), this compound is emitted into the atmosphere in significant quantities from terrestrial vegetation. researchgate.netnoaa.gov Once in the atmosphere, it participates in chemical reactions that can influence atmospheric composition and climate. nih.govcopernicus.org A key area of future research is to fully understand the atmospheric degradation pathways of this compound and the resulting impact on the formation of secondary organic aerosols (SOAs).

SOAs are microscopic particles formed in the atmosphere through the oxidation of volatile organic compounds. copernicus.orgcopernicus.org These aerosols can affect the Earth's climate by scattering or absorbing solar radiation and by acting as cloud condensation nuclei, thereby influencing cloud formation and precipitation. The reaction of this compound with atmospheric oxidants such as the hydroxyl radical (OH) and ozone (O3) leads to the formation of various oxygenated products. researchgate.netresearchgate.net

Studies have identified some of the primary products of the ozonolysis of this compound, including propanal and 3-hydroxypropanal. researchgate.net However, a complete understanding of the subsequent chemical reactions and the efficiency with which these products contribute to SOA formation is still needed. Further research is required to determine the physical and chemical properties of the aerosols formed from this compound oxidation and to incorporate this knowledge into atmospheric models to better predict its impact on air quality and climate.

Table 2: Atmospheric Reaction Products of this compound Ozonolysis

Primary ProductAverage Yield (%)Secondary ProductsAverage Yield (%)Reference
Propanal63 ± 8Acetaldehyde30 ± 4 researchgate.net
3-hydroxypropanal43 ± 10Glycolaldehyde16 ± 4 researchgate.net
Methylglyoxal8 ± 3 researchgate.net

Biotechnological Optimization for Sustainable and High-Purity Compound Production

The demand for this compound in the flavor, fragrance, and agricultural industries necessitates the development of sustainable and cost-effective production methods. Biotechnological approaches offer a promising alternative to traditional chemical synthesis, which often relies on petroleum-based precursors and can generate hazardous waste.

One avenue of research focuses on enzymatic biocatalysis. This involves using specific enzymes, such as lipoxygenases and hydroperoxide lyases, to convert unsaturated fatty acids like linolenic acid into C6 aldehydes, which can then be reduced to this compound. This process mimics the natural biosynthetic pathway in plants and can be optimized for high yields and purity.

Q & A

Q. What are the optimal synthetic routes for trans-3-hexen-1-ol, and how can stereochemical purity be ensured?

trans-3-Hexen-1-ol is commonly synthesized via the reduction of trans-3-hexenal using sodium borohydride (NaBH4) under mild conditions . To ensure stereochemical purity, reaction parameters such as temperature (0–5°C), solvent polarity (e.g., ethanol or THF), and reaction time must be tightly controlled. Catalytic hydrogenation of 3-hexyn-1-ol over Pd/Al2O3 catalysts also yields cis-3-hexen-1-ol, which may isomerize to the trans form under specific conditions . GC-MS or chiral HPLC is recommended to verify stereoisomeric ratios .

Q. How can trans-3-hexen-1-ol be characterized using spectroscopic methods?

  • IR Spectroscopy : Distinctive O–H stretching (~3350 cm<sup>-1</sup>) and C=C stretching (~1650 cm<sup>-1</sup>) peaks differentiate it from saturated alcohols. The trans isomer shows unique bending modes compared to cis-3-hexen-1-ol .
  • Mass Spectrometry : Electron ionization (EI-MS) produces a molecular ion at m/z 100, with fragmentation peaks at m/z 82 (loss of H2O) and m/z 55 (allylic cleavage) .
  • Gas Chromatography : Retention indices (e.g., HP-5MS column) and co-injection with authentic standards confirm identity .

Q. What safety protocols are critical when handling trans-3-hexen-1-ol in laboratory settings?

  • Storage : Keep in airtight containers away from oxidizers and ignition sources due to flammability (flash point ~60°C) .
  • Disposal : Incinerate via licensed waste contractors; avoid drain disposal to prevent environmental contamination .
  • PPE : Use nitrile gloves, safety goggles, and fume hoods to minimize inhalation and dermal exposure .

Advanced Research Questions

Q. How do Pd-based catalysts influence selectivity in this compound synthesis, and how can competing pathways be resolved?

Pd/Al2O3 catalysts hydrogenate 3-hexyn-1-ol to cis-3-hexen-1-ol (R1), which isomerizes to trans-3-hexen-1-ol (R2) via acid-mediated mechanisms . Competing hydrogenation to 1-hexanol (R3/R4) can be suppressed by optimizing H2 pressure (1–2 bar) and using bimetallic catalysts (e.g., PdTi/Al2O3) to reduce overhydrogenation . Kinetic modeling of hydrogen uptake data (Fig. 7 in ) helps distinguish rates of R1, R2, and R3+R4.

Q. What experimental designs are effective for studying trans-3-hexen-1-ol’s role in plant-insect ecological interactions?

  • Volatile Collection : Dynamic headspace sampling with Tenax® tubes followed by thermal desorption-GC-MS quantifies emission rates in wounded plants .
  • Behavioral Assays : Y-tube olfactometers test insect attraction/repulsion responses to synthetic trans-3-hexen-1-ol at ecologically relevant concentrations (0.1–10 ppm) .
  • Molecular Studies : Heterologous expression of insect olfactory receptors in Xenopus oocytes identifies binding specificity via electrophysiology .

Q. How can discrepancies in reported reaction rates for this compound isomerization be reconciled?

Conflicting kinetic data often arise from differences in solvent systems (polar vs. nonpolar), catalyst loading, and analytical methods. For example:

  • Isomerization rates in aqueous media (e.g., plant tissues) may differ from anhydrous lab conditions .
  • GC quantification thresholds (e.g., 0.1% detection limit) may overlook trace intermediates . Standardized protocols using deuterated internal standards (e.g., trans-3-hexen-1-ol-d2) improve reproducibility .

Q. What analytical challenges arise when quantifying trans-3-hexen-1-ol in complex matrices like wine or microbial cultures?

  • Matrix Effects : Co-eluting compounds (e.g., other C6 alcohols in wine) require selective SPE cleanup or multidimensional GC×GC .
  • Microbial Co-Cultures : Mixed Saccharomyces and non-Saccharomyces fermentations alter trans-3-hexen-1-ol yields (Table 3 in ). Use stable isotope dilution assays (SIDA) with <sup>13</sup>C-labeled analogs to correct for recovery losses.

Methodological Tables

Application Key Method Reference
SynthesisNaBH4 reduction of trans-3-hexenal
Catalytic HydrogenationPd/Al2O3 at 1–2 bar H2
Stereochemical AnalysisChiral HPLC (Chiralcel® OD-H column)
Ecological Volatile ProfilingDynamic headspace-GC-MS

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.